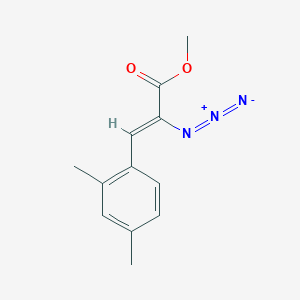

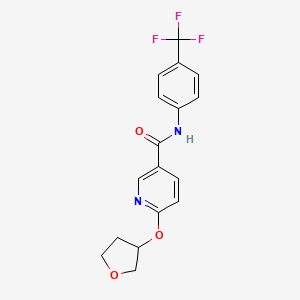

Methyl 2-azido-3-(2,4-dimethylphenyl)prop-2-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-azido-3-(2,4-dimethylphenyl)prop-2-enoate, also known as MADP, is a chemical compound with potential applications in research and development. It is a member of the azido ester family and has been studied extensively for its unique properties.

Scientific Research Applications

Methyl 2-azido-3-(2,4-dimethylphenyl)prop-2-enoate has a wide range of potential scientific research applications, including as a labeling reagent for proteins, as a photoaffinity probe for identifying protein-protein interactions, and as a crosslinking agent for studying protein structure and function. Methyl 2-azido-3-(2,4-dimethylphenyl)prop-2-enoate has also been used in the synthesis of new materials, such as polymers and dendrimers, with potential applications in drug delivery and tissue engineering.

Mechanism of Action

Target of Action

Azido compounds are often used in click chemistry due to their ability to react with alkynes to form stable triazole rings .

Pharmacokinetics

The properties of a compound can be influenced by factors such as its size, polarity, and the presence of functional groups .

Action Environment

The action, efficacy, and stability of “Methyl 2-azido-3-(2,4-dimethylphenyl)prop-2-enoate” could be influenced by various environmental factors, including temperature, pH, and the presence of other compounds .

Advantages and Limitations for Lab Experiments

Methyl 2-azido-3-(2,4-dimethylphenyl)prop-2-enoate has several advantages for use in lab experiments, including its high reactivity, stability, and ease of synthesis. However, Methyl 2-azido-3-(2,4-dimethylphenyl)prop-2-enoate also has some limitations, such as its potential cytotoxicity at high concentrations and its sensitivity to light and heat, which can cause decomposition.

Future Directions

There are several future directions for research on Methyl 2-azido-3-(2,4-dimethylphenyl)prop-2-enoate, including the development of new methods for bioconjugation and labeling, the synthesis of new materials with improved properties, and the study of Methyl 2-azido-3-(2,4-dimethylphenyl)prop-2-enoate's interactions with biological systems at the molecular level. Additionally, Methyl 2-azido-3-(2,4-dimethylphenyl)prop-2-enoate could be used in the development of new therapies for diseases such as cancer and Alzheimer's, where targeted drug delivery is critical.

Conclusion

Methyl 2-azido-3-(2,4-dimethylphenyl)prop-2-enoate is a valuable tool for scientific research with a wide range of potential applications. Its unique properties make it a useful tool for studying biological systems and developing new materials and therapies. However, caution should be taken when using Methyl 2-azido-3-(2,4-dimethylphenyl)prop-2-enoate in experiments, and further research is needed to fully understand its mechanisms of action and potential applications.

Synthesis Methods

Methyl 2-azido-3-(2,4-dimethylphenyl)prop-2-enoate can be synthesized through a multistep process involving the reaction of 2,4-dimethylphenylacetic acid with thionyl chloride, followed by treatment with sodium azide and then triethylamine. The resulting product is then esterified with methyl acrylate to yield Methyl 2-azido-3-(2,4-dimethylphenyl)prop-2-enoate. This synthesis method has been optimized to produce high yields of pure Methyl 2-azido-3-(2,4-dimethylphenyl)prop-2-enoate.

properties

IUPAC Name |

methyl (Z)-2-azido-3-(2,4-dimethylphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-8-4-5-10(9(2)6-8)7-11(14-15-13)12(16)17-3/h4-7H,1-3H3/b11-7- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCSJXUGFAGHFME-XFFZJAGNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C=C(C(=O)OC)N=[N+]=[N-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)/C=C(/C(=O)OC)\N=[N+]=[N-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-2-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2382827.png)

![1-[1-(4-fluorobenzyl)-2-methyl-1H-imidazol-4-yl]-1-ethanone](/img/structure/B2382829.png)

![3-(3-Aminophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2382832.png)

![N-(2-methoxyphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2382834.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-2-chloro-4-fluorobenzamide](/img/structure/B2382837.png)

![7-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2382842.png)

![N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide](/img/structure/B2382843.png)

![N-[1-[4-(Prop-2-enoylamino)benzoyl]piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B2382848.png)

![4-benzyl-2-[4-(3-methylbenzoyl)piperazin-1-yl]pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2382850.png)